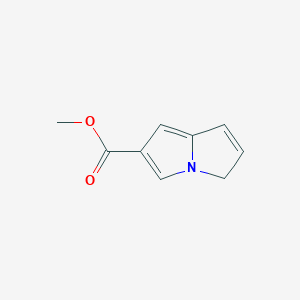
Methyl 3H-pyrrolizine-6-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 3H-pyrrolizine-6-carboxylate is a nitrogen-containing heterocyclic compound. It belongs to the pyrrolizine family, which is characterized by a bicyclic structure consisting of a five-membered pyrrole ring fused to a six-membered nitrogen-containing ring. This compound has garnered interest due to its potential biological and pharmacological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3H-pyrrolizine-6-carboxylate typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the organocatalyst piperidinium acetate can be used for the one-pot synthesis of 5,6-disubstituted 3H-pyrrolizines . The reaction conditions often involve the use of solvents like dichloromethane, toluene, methanol, and DMSO, with varying absorption and emission spectra properties.
Industrial Production Methods
Industrial production methods for this compound are less documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as crystallization and chromatography.
化学反应分析
Types of Reactions
Methyl 3H-pyrrolizine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group in the molecule with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various halogens for substitution reactions. The conditions for these reactions can vary, but they often involve controlled temperatures and the use of specific solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can result in a variety of derivatives depending on the substituent introduced.
科学研究应用
Methyl 3H-pyrrolizine-6-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s potential biological activities, such as antimicrobial and anti-inflammatory properties, make it a subject of interest in biological research.
Medicine: Its pharmacological potential is being explored for the development of new therapeutic agents.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and industrial chemicals.
作用机制
The exact mechanism of action of Methyl 3H-pyrrolizine-6-carboxylate is not fully understood. it is believed to interact with various molecular targets and pathways. For instance, similar compounds have shown activity on kinase inhibition and other biological pathways . Further research is needed to elucidate the specific molecular targets and mechanisms involved.
相似化合物的比较
Methyl 3H-pyrrolizine-6-carboxylate can be compared with other nitrogen-containing heterocyclic compounds, such as:
Pyrrolopyrazines: These compounds also exhibit a wide range of biological activities, including antimicrobial and antiviral properties.
Pyrazoles: Known for their versatility in organic synthesis and medicinal chemistry.
Pyrrolidines: These compounds are widely used in drug discovery due to their biological activity and structural diversity.
This compound stands out due to its unique bicyclic structure and potential for diverse chemical reactions and biological activities.
属性
CAS 编号 |
20929-02-6 |
|---|---|
分子式 |
C9H9NO2 |
分子量 |
163.17 g/mol |
IUPAC 名称 |
methyl 5H-pyrrolizine-2-carboxylate |
InChI |
InChI=1S/C9H9NO2/c1-12-9(11)7-5-8-3-2-4-10(8)6-7/h2-3,5-6H,4H2,1H3 |
InChI 键 |
FMIDPZQDXCMLBV-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=CN2CC=CC2=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


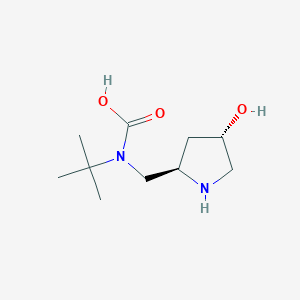
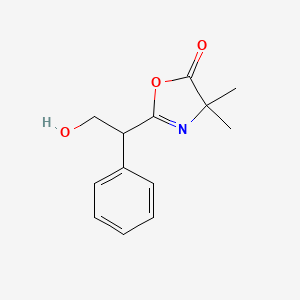
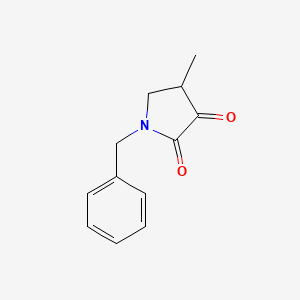
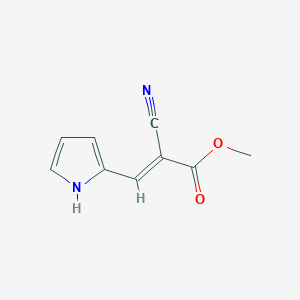
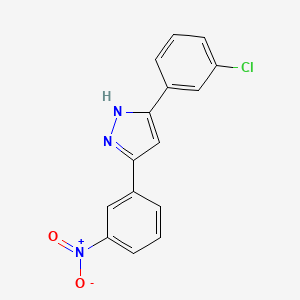
![3-Phenyl-4,5,6,7,8,9-hexahydrocycloocta[d][1,2]oxazole](/img/structure/B12888649.png)
![N-[(1-Benzofuran-5-yl)methyl]-2,6-dibromo-N-methylpyridin-4-amine](/img/structure/B12888650.png)
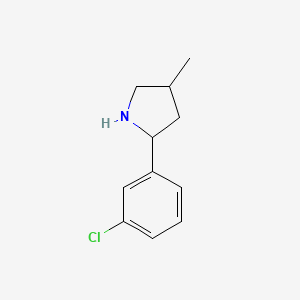
![2,3,6-Trimethyl-1H-pyrrolo[3,2-c]pyridin-4(5H)-one](/img/structure/B12888656.png)

![2-(Aminomethyl)benzo[d]oxazole-6-carboxamide](/img/structure/B12888666.png)
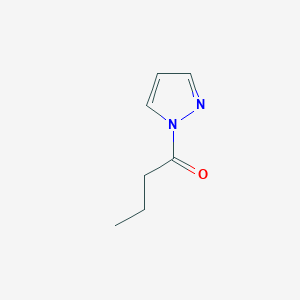
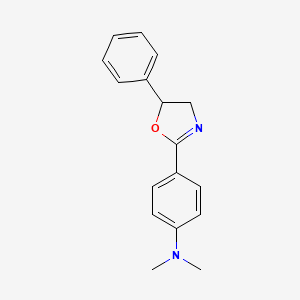
![3-(Quinolin-8-ylcarbamoyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B12888687.png)
